1-Propanol, 2-amino-3-(dimethylamino)-
Overview
Description
1-Propanol, 2-amino-3-(dimethylamino)- , also known as 3-Dimethylamino-1-propanol , is a chemical compound with the molecular formula C₅H₁₃NO . It falls into the category of tertiary amines and is characterized by its high boiling point. The compound consists of a propanol backbone (a three-carbon chain) with an amino group (NH₂) and two methyl groups (CH₃) attached to the nitrogen atom. Its systematic name reflects the position of the amino group relative to the propanol moiety .
Synthesis Analysis
The synthesis of 3-Dimethylamino-1-propanol involves various methods, including reductive amination of propanal or propionaldehyde with dimethylamine. Additionally, it can be prepared by reacting 1-chloropropan-2-ol with dimethylamine. The choice of synthetic route depends on the desired purity, yield, and scalability .
Molecular Structure Analysis
The compound’s molecular structure consists of a linear propanol chain (CH₃-CH₂-CH₂-OH) with the amino group (NH₂) attached to the second carbon atom. The two methyl groups (CH₃) are linked to the nitrogen atom (N). The arrangement of atoms and functional groups determines its physical and chemical properties .
Chemical Reactions Analysis
- Reductive Amination : The compound can be converted back to the corresponding amine by reductive amination .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
2-amino-3-(dimethylamino)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCHZYFEVRKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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